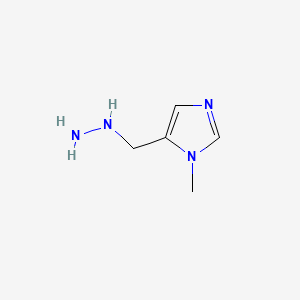

5-(Hydrazinylmethyl)-1-methyl-1H-imidazole

Description

The exploration of novel molecular architectures is a driving force in chemical research. Within this endeavor, the synthesis and characterization of functionalized heterocyclic compounds hold a place of prominence. 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole emerges as a molecule of interest, situated at the intersection of two critically important classes of organic compounds: imidazole (B134444) derivatives and hydrazines. While specific research on this compound is nascent, an analysis of its constituent parts provides a strong foundation for its potential significance.

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in a vast array of biologically active molecules and functional materials. nih.govresearchgate.net First synthesized in 1858, the imidazole ring is a versatile scaffold due to its unique electronic properties, ability to participate in hydrogen bonding, and its amphoteric nature. nih.govlongdom.org

The significance of imidazole derivatives is underscored by their presence in numerous pharmaceuticals. nih.govontosight.ai These compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties. wisdomlib.orgjchemrev.com The imidazole moiety is a key component in drugs such as the anti-ulcer agent cimetidine (B194882) and the antifungal medication clotrimazole. nih.gov Its prevalence in medicinal chemistry stems from its ability to engage in various biological interactions, often mimicking the side chain of the amino acid histidine. wikipedia.org

Beyond medicine, imidazole derivatives are crucial in materials science, serving as precursors to ionic liquids, which are valued as green solvents and electrolytes. wikipedia.org They also find application as ligands in coordination chemistry and as catalysts in organic synthesis. researchgate.net The ongoing development of novel synthetic methodologies for creating substituted imidazoles highlights the continued interest in this important class of heterocyles. rsc.orgrsc.org

Table 1: Examples of Bioactive Imidazole Derivatives

| Compound Name | Therapeutic Class | Key Structural Feature |

|---|---|---|

| Cimetidine | Anti-ulcer | N-cyanoguanidine substituent |

| Clotrimazole | Antifungal | Trityl group substituent |

| Metronidazole | Antibacterial/Antiprotozoal | Nitro group substituent nih.gov |

Hydrazine (B178648) (N₂H₄) and its organic derivatives are compounds characterized by a nitrogen-nitrogen single bond and are recognized for their diverse reactivity and broad utility in chemical synthesis. wikipedia.orgnbinno.com Hydrazines can act as potent nucleophiles, reducing agents, and are foundational for the synthesis of a variety of heterocyclic systems like pyrazoles and pyridazines. nbinno.comacs.org The Wolff-Kishner reduction, a classic organic reaction that converts a carbonyl group to a methylene (B1212753) group, famously utilizes a hydrazone intermediate. wikipedia.org

The hydrazinyl moiety is a key functional group in several pharmaceuticals, contributing to their biological activity. nih.gov For instance, the antihypertensive drug hydralazine (B1673433) and the antidepressant isocarboxazid (B21086) are well-known hydrazine derivatives. Furthermore, hydrazine and its derivatives are employed as high-energy propellants in rocket fuels and as oxygen scavengers in industrial boilers to prevent corrosion. wikipedia.orgturito.comresearchgate.net

In the realm of coordination chemistry, hydrazines and their derivatives, such as hydrazones, are valued as versatile ligands. chemistry-chemists.comslideshare.net Their ability to chelate metal ions through their nitrogen atoms makes them useful in the design of catalysts and molecular sensors. The rich coordination chemistry of these compounds is an active area of research.

Table 2: Applications of Hydrazine and its Derivatives

| Application Area | Example Compound/Use | Underlying Chemical Property |

|---|---|---|

| Pharmaceuticals | Isoniazid, Hydralazine nih.gov | Bioactivity of the hydrazide/hydrazinyl group |

| Organic Synthesis | Wolff-Kishner Reduction wikipedia.org | Formation of hydrazone intermediates |

| Propellants | Rocket fuel wikipedia.orgresearchgate.net | High heat of combustion |

| Corrosion Inhibition | Oxygen scavenger in boilers wikipedia.orgturito.com | Strong reducing properties |

The chemical structure of this compound combines the features of a substituted imidazole with a reactive hydrazinyl group, suggesting a rich and unexplored chemical landscape. While direct literature on this specific molecule is scarce, a strong rationale for its investigation can be built upon the known properties of its components.

The 1-methyl-1H-imidazole core provides a stable, aromatic platform that is frequently found in biologically active compounds. The positioning of the substituent at the 5-position is synthetically accessible. The introduction of a hydrazinylmethyl group (-CH₂NHNH₂) at this position introduces a highly nucleophilic and versatile functional group.

A primary motivation for studying this compound is its potential as a precursor in medicinal chemistry. The hydrazine moiety can be readily converted into a wide range of other functional groups and heterocyclic rings. For example, it could serve as a key intermediate for the synthesis of novel pyrazole-imidazole hybrids, a class of compounds with known therapeutic potential.

Furthermore, the presence of multiple nitrogen atoms with varying basicities makes this compound an excellent candidate for a multidentate ligand in coordination chemistry. The imidazole ring nitrogen, along with the two nitrogens of the hydrazine group, could coordinate to a single metal center, potentially leading to novel catalysts or functional materials.

The investigation of this compound and related compounds would likely follow several key research trajectories. A primary focus would be the development of efficient and scalable synthetic routes. A plausible synthetic approach could involve the reaction of 5-(chloromethyl)-1-methyl-1H-imidazole or 1-methyl-1H-imidazole-5-carbaldehyde with hydrazine. nih.govnih.govchemicalbook.com Optimizing reaction conditions to achieve high yields and purity would be a crucial first step.

Once synthesized, a thorough characterization of the compound's physicochemical properties, including its pKa values, stability, and conformational analysis, would be necessary. Following this, the exploration of its reactivity would be a major research avenue. This would involve studying its behavior in reactions typical for hydrazines, such as condensation with carbonyl compounds to form hydrazones, and its utility in the synthesis of more complex heterocyclic systems.

A significant research trajectory would be the evaluation of its biological activity. Given the pharmacological pedigree of both imidazoles and hydrazines, screening this compound and its derivatives against various biological targets, such as enzymes and receptors, could uncover new therapeutic leads.

The primary challenge in this field is the current lack of dedicated research on this specific molecule. This necessitates foundational work on its synthesis and basic characterization. Another potential challenge lies in the handling of hydrazine, which is a toxic and reactive substance, requiring careful experimental procedures. Furthermore, controlling the regioselectivity of reactions involving the multiple nitrogen atoms of the molecule could present a synthetic hurdle. Overcoming these challenges will be key to unlocking the potential of this promising, yet understudied, imidazole derivative.

An exploration of the synthetic pathways toward this compound and its analogs reveals a variety of established and theoretical chemical strategies. These methodologies can be broadly categorized by the approach to constructing the core imidazole heterocycle and the subsequent installation of the crucial hydrazinylmethyl functional group.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3-methylimidazol-4-yl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-9-4-7-2-5(9)3-8-6/h2,4,8H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPCZDJJSWENJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672943 | |

| Record name | 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887592-51-0 | |

| Record name | 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 5 Hydrazinylmethyl 1 Methyl 1h Imidazole

Reactivity of the Imidazole (B134444) Nucleus in 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole

The imidazole ring is an electron-rich heteroaromatic system, a characteristic that defines its reactivity towards various reagents. globalresearchonline.netnih.gov Its properties are similar to both pyridine (B92270) and pyrrole. globalresearchonline.net The presence of the N-methyl group at the N-1 position and the hydrazinylmethyl group at the C-5 position significantly influences the electronic environment and, consequently, the chemical behavior of the ring.

The imidazole ring is highly susceptible to electrophilic attack due to its π-electron-rich nature. globalresearchonline.net In an unsubstituted imidazole, electrophilic substitution typically occurs at the C-4 or C-5 positions, with the C-2 position being less favored. globalresearchonline.netnih.gov For this compound, the C-5 position is already occupied. The N-1 methyl group and the C-5 hydrazinylmethyl group are both considered electron-donating, thus activating the ring for electrophilic substitution. The primary sites for electrophilic attack would be the remaining C-4 and C-2 positions. Generally, the C-4 position in N-1 substituted imidazoles is more reactive towards electrophiles than the C-2 position. nih.gov

Detailed research findings on the regioselectivity of electrophilic substitution for this specific molecule are summarized in the table below, which outlines potential reactions and expected major products.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Reagent Example | Expected Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 4-Nitro-5-(hydrazinylmethyl)-1-methyl-1H-imidazole |

| Halogenation | Br⁺ | Br₂/FeBr₃ | 4-Bromo-5-(hydrazinylmethyl)-1-methyl-1H-imidazole |

| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | CH₃COCl/AlCl₃ | 4-Acetyl-5-(hydrazinylmethyl)-1-methyl-1H-imidazole |

Nucleophilic aromatic substitution is generally difficult for the electron-rich imidazole ring. globalresearchonline.net Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound. The electron-donating nature of the methyl and hydrazinylmethyl substituents further deactivates the ring toward nucleophilic attack. In activated imidazoles, the C-2 position is the most prone to attack by nucleophiles. globalresearchonline.net For the title compound, however, nucleophilic substitution at any of the imidazole carbons would require harsh reaction conditions and is not a favored transformation.

Imidazole is an amphoteric compound, meaning it can act as both an acid and a base. globalresearchonline.netnih.govlongdom.org As a base, the lone pair of electrons on the sp²-hybridized nitrogen at the N-3 position can accept a proton. globalresearchonline.netnih.gov The pKa of the conjugate acid of imidazole is approximately 7.0. globalresearchonline.net As an acid, the proton on the N-1 nitrogen can be removed, with a pKa of about 14.5. globalresearchonline.net

In this compound, the N-1 position is alkylated, preventing deprotonation at this site. Therefore, the imidazole nucleus of this compound can only function as a base. The electron-donating substituents (methyl and hydrazinylmethyl) are expected to increase the electron density on the N-3 nitrogen, making it more basic than unsubstituted imidazole. This would correspond to a higher pKa value for its conjugate acid. The hydrazinylmethyl group also contains basic nitrogen atoms, which will participate in their own acid-base equilibria.

Chemical Transformations Involving the Hydrazinylmethyl Moiety

The hydrazinylmethyl side chain is a highly reactive functional group, primarily due to the nucleophilicity of the hydrazine (B178648) nitrogen atoms.

A characteristic reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. mdpi.comresearchgate.net This reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid. mdpi.comresearchgate.net this compound readily undergoes these reactions to yield a variety of stable hydrazone derivatives. tubitak.gov.trnih.gov

The synthesis of these derivatives is a common strategy in medicinal chemistry to create diverse molecular scaffolds. nih.gov

Table 2: Synthesis of Hydrazone Derivatives

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde | N'-Benzylidene-1-(1-methyl-1H-imidazol-5-yl)methanehydrazine |

| Acetone | N'-(Propan-2-ylidene)-1-(1-methyl-1H-imidazol-5-yl)methanehydrazine |

| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-1-(1-methyl-1H-imidazol-5-yl)methanehydrazine |

| Cyclohexanone | N'-(Cyclohexylidene)-1-(1-methyl-1H-imidazol-5-yl)methanehydrazine |

The nitrogen atoms of the hydrazine moiety are nucleophilic and can react with electrophilic reagents such as alkyl halides and acyl chlorides. The terminal nitrogen atom (-NH₂) is generally more reactive and less sterically hindered than the nitrogen atom bonded to the methylene (B1212753) group. Consequently, N-alkylation and N-acylation reactions are expected to occur selectively at this terminal position. These reactions provide a pathway to more complex substituted hydrazine derivatives.

Table 3: N-Alkylation and Acylation Products

| Reagent | Reaction Type | Product Name |

|---|---|---|

| Acetyl chloride | N-Acylation | N'-(1-(1-methyl-1H-imidazol-5-yl)methyl)acetohydrazide |

| Benzoyl chloride | N-Acylation | N'-(1-(1-methyl-1H-imidazol-5-yl)methyl)benzohydrazide |

| Methyl iodide | N-Alkylation | 1-Methyl-1-(1-(1-methyl-1H-imidazol-5-yl)methyl)hydrazine |

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Thiadiazoles, Triazoles)

The hydrazinyl group of this compound is a key nucleophilic component for the synthesis of fused heterocyclic systems. Its reaction with various electrophilic reagents containing one or more carbon, nitrogen, or sulfur atoms can lead to the formation of stable five-membered rings like thiadiazoles and triazoles.

Thiadiazole Formation: The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) intermediates. The reaction of this compound with isothiocyanates would first yield the corresponding thiosemicarbazide. Subsequent acid-catalyzed intramolecular cyclization (dehydration) of this intermediate would lead to the formation of a 1,3,4-thiadiazole (B1197879) ring fused to the imidazole core. For instance, reaction with an aryl isothiocyanate followed by treatment with a strong acid like sulfuric or phosphoric acid is a common method for this transformation.

Another pathway to thiadiazoles involves the reaction of the hydrazine derivative with carbon disulfide in a basic medium to form a dithiocarbazate salt, which can then be cyclized with appropriate reagents.

Triazole Formation: The formation of 1,2,4-triazole (B32235) rings can be achieved through several synthetic routes starting from the hydrazinylmethyl group. One common method involves the reaction with acyl chlorides or anhydrides to form a hydrazide, which can then be cyclized.

A particularly effective route involves the reaction of the thiosemicarbazide intermediates, formed as described above, under basic conditions. Treatment of an N-substituted thiosemicarbazide with a base like sodium hydroxide (B78521) or triethylamine (B128534) can induce cyclization to a 1,2,4-triazole-5-thione derivative. This approach offers a divergent pathway from the same intermediate used for thiadiazole synthesis, with the choice of acidic or basic conditions directing the outcome.

The following table summarizes potential cyclization reactions based on established synthetic methodologies for related compounds.

| Starting Material | Reagent(s) | Intermediate | Product Type | Reaction Conditions |

| This compound | 1. Aryl isothiocyanate2. H₂SO₄ (conc.) | N-Aryl-N'-((1-methyl-1H-imidazol-5-yl)methyl)hydrazine-1-carbothioamide | Fused 1,3,4-Thiadiazole | 1. Reflux2. Acid-catalyzed cyclization |

| This compound | 1. Aryl isothiocyanate2. NaOH (aq.) | N-Aryl-N'-((1-methyl-1H-imidazol-5-yl)methyl)hydrazine-1-carbothioamide | Fused 1,2,4-Triazole | 1. Reflux2. Base-catalyzed cyclization |

| This compound | 1. CS₂ / KOH2. Hydrazine hydrate | Potassium 2-((1-methyl-1H-imidazol-5-yl)methyl)hydrazine-1-carbodithioate | Fused 4-amino-1,2,4-triazole-3-thione | Multistep synthesis |

This table represents plausible reaction pathways based on analogous chemical transformations.

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound would primarily involve the hydrazinylmethyl side chain, as the 1-methyl-1H-imidazole core is generally stable to common redox conditions.

Oxidation Pathways: The hydrazine moiety is susceptible to oxidation by a variety of reagents. The product of the oxidation depends on the strength and nature of the oxidizing agent used.

Mild Oxidation: Mild oxidizing agents, such as air (O₂), hydrogen peroxide (H₂O₂), or iodine (I₂), can oxidize the hydrazine to a diazo compound. However, such compounds are often unstable and may undergo further reactions.

Strong Oxidation: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂), can lead to the cleavage of the nitrogen-nitrogen bond. This could potentially result in the formation of the corresponding amine, (1-methyl-1H-imidazol-5-yl)methanamine, or even oxidation of the methylene bridge to a carbonyl group, yielding 1-methyl-1H-imidazole-5-carbaldehyde. The aerobic oxidation of a related compound, 2-hydrazinyl-1-methyl-1H-benzo[d]imidazole, has been studied, indicating the susceptibility of the hydrazinyl group to oxidation. researchgate.net

Reduction Pathways: The reduction of the hydrazine group is less common but can be achieved under specific conditions, typically leading to the cleavage of the N-N bond. Catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C) can cleave the hydrazine N-N bond to yield the corresponding amine, (1-methyl-1H-imidazol-5-yl)methanamine, and ammonia. This reductive cleavage is a standard method for converting hydrazines to amines. The imidazole ring itself is resistant to reduction under these conditions.

The table below outlines the expected products from oxidation and reduction reactions.

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Mild Oxidation | Air (O₂), H₂O₂ | (Diazomethyl)-1-methyl-1H-imidazole |

| Strong Oxidation | KMnO₄, SeO₂ | 1-methyl-1H-imidazole-5-carbaldehyde |

| Reductive Cleavage | H₂ / Raney Ni or Pd/C | (1-methyl-1H-imidazol-5-yl)methanamine |

This table is based on the general reactivity of the hydrazine functional group.

Stability and Degradation Mechanisms under Various Chemical Conditions

The stability of this compound is determined by the chemical resilience of both the imidazole ring and the hydrazinylmethyl side chain. The imidazole ring is a stable aromatic system, resistant to many chemical conditions. However, the hydrazinylmethyl group is more reactive and prone to degradation.

pH and Hydrolytic Stability: In aqueous solutions, the stability of the compound can be pH-dependent.

Acidic Conditions: In strong acidic media, the nitrogen atoms of both the imidazole ring and the hydrazine moiety will be protonated, forming a water-soluble salt. This generally increases stability against certain non-oxidative degradation pathways. However, very harsh acidic conditions combined with heat could potentially lead to hydrolysis or other rearrangements, though the imidazole ring itself is typically stable.

Neutral Conditions: At neutral pH, the compound is expected to be reasonably stable, although it remains susceptible to oxidation if oxygen is present.

Basic Conditions: In basic solutions, the compound would exist as the free base. While generally stable, strong basic conditions at elevated temperatures might promote elimination or rearrangement reactions, although specific pathways are not documented for this compound.

Oxidative Degradation: The most significant degradation pathway is likely to be oxidation. The hydrazine functional group is readily oxidized, as discussed in the previous section. Exposure to atmospheric oxygen, especially in the presence of metal ions which can act as catalysts, can lead to slow degradation over time. The formation of colored byproducts, typical of hydrazine oxidation, might be observed. To enhance stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Thermal Stability: Hydrazine and its derivatives can be thermally labile. While specific data for this compound is not available, heating could potentially lead to the elimination of nitrogen gas and the formation of the corresponding amine or other decomposition products. The presence of impurities could catalyze thermal decomposition.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Hydrazinylmethyl 1 Methyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of a compound. For 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole, a complete assignment of its proton and carbon signals, along with the elucidation of their connectivity, is crucial for confirming its synthesis and purity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring, the methyl group, the methylene (B1212753) bridge, and the hydrazine (B178648) moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The imidazole ring protons, H-2 and H-4, are anticipated to appear in the aromatic region of the spectrum. In related 1-substituted imidazoles, the proton at the C-2 position typically resonates at a lower field (higher ppm) compared to the other ring protons due to the deshielding effect of the two adjacent nitrogen atoms. The proton at C-4 would appear at a slightly higher field. The coupling between these ring protons is generally small, on the order of J ≈ 1 Hz. ipb.pt

The N-methyl group protons are expected to produce a sharp singlet, typically in the range of δ 3.5-4.0 ppm. The methylene protons of the hydrazinylmethyl group (-CH₂-) would likely appear as a singlet, shifted downfield due to the proximity of the imidazole ring and the hydrazine group. The protons of the hydrazine group (-NH-NH₂) are exchangeable and their chemical shifts can be broad and vary with solvent, concentration, and temperature. They are expected to appear in a wide range and may not show clear coupling.

Based on data from analogous structures, the predicted ¹H NMR chemical shifts for this compound are summarized in the interactive table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (imidazole ring) | 7.50 - 7.70 | s | - |

| H-4 (imidazole ring) | 6.80 - 7.00 | s | - |

| N-CH₃ (methyl group) | 3.60 - 3.80 | s | - |

| -CH₂- (methylene group) | 4.00 - 4.20 | s | - |

| -NH₂ (hydrazine) | 3.50 - 5.00 | br s | - |

| -NH- (hydrazine) | Variable | br s | - |

Note: 's' denotes a singlet, and 'br s' denotes a broad singlet. The chemical shifts for NH and NH₂ protons are highly variable.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the imidazole ring are expected to resonate in the aromatic region, typically between δ 115 and 140 ppm. The C-2 carbon is generally the most deshielded due to the influence of the two adjacent nitrogen atoms. The C-5 carbon, being substituted with the hydrazinylmethyl group, will also have a characteristic chemical shift. The N-methyl carbon will appear in the aliphatic region, as will the methylene carbon. The chemical shift of the methylene carbon will be influenced by the electron-withdrawing nature of the attached nitrogen atoms. For RCH₂NH₂, the carbon chemical shift is typically in the range of 37-45 ppm. researchgate.netresearchgate.net

An interactive table with the predicted ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (imidazole ring) | 135 - 140 |

| C-4 (imidazole ring) | 125 - 130 |

| C-5 (imidazole ring) | 120 - 125 |

| N-CH₃ (methyl group) | 30 - 35 |

| -CH₂- (methylene group) | 45 - 55 |

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show a weak correlation between the H-2 and H-4 protons of the imidazole ring, confirming their spatial proximity. Due to the lack of adjacent protons, the N-methyl and methylene protons are expected to be singlets and therefore will not show COSY cross-peaks, unless there is long-range coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached (¹H-¹³C). For the target molecule, an HMQC or HSQC spectrum would show cross-peaks connecting:

The H-2 proton signal to the C-2 carbon signal.

The H-4 proton signal to the C-4 carbon signal.

The N-CH₃ proton signals to the N-CH₃ carbon signal.

The -CH₂- proton signals to the -CH₂- carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for determining the connectivity of the molecular framework by showing correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). Key HMBC correlations expected for this compound would include:

Correlations from the N-CH₃ protons to the C-2 and C-5 carbons of the imidazole ring.

Correlations from the -CH₂- protons to the C-4 and C-5 carbons of the imidazole ring.

Correlations from the H-4 proton to the C-2 and C-5 carbons.

Correlations from the H-2 proton to the C-4 and C-5 carbons, and to the N-CH₃ carbon.

These 2D NMR experiments, in combination, provide a comprehensive and unambiguous assignment of the entire molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups.

N-H Stretching: The hydrazine moiety (-NH-NH₂) will give rise to characteristic N-H stretching vibrations. Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching modes. The N-H stretching of the secondary amine in the hydrazine group will also appear in this region, often as a broader band. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the N-methyl and methylene groups will be observed just below 3000 cm⁻¹. semanticscholar.org

C=N and C-N Stretching: The imidazole ring will exhibit characteristic C=N and C-N stretching vibrations in the fingerprint region, typically between 1400 and 1650 cm⁻¹. chemicalbook.com

N-H Bending: The N-H bending vibrations of the hydrazine group are expected in the range of 1550-1650 cm⁻¹.

The predicted IR absorption bands are summarized in the following interactive table.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydrazine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |

| Imidazole Ring | Aromatic C-H Stretch | 3050 - 3150 |

| Methyl/Methylene | Aliphatic C-H Stretch | 2850 - 2960 |

| Imidazole Ring | C=N Stretch | 1580 - 1650 |

| Imidazole Ring | C-N Stretch | 1400 - 1500 |

| Hydrazine (-NH₂) | N-H Bend | 1550 - 1650 |

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a change in dipole moment, strong Raman bands arise from vibrations that cause a change in polarizability. For aromatic and heterocyclic systems like imidazole, the ring stretching and breathing vibrations are often strong in the Raman spectrum.

For this compound, the Raman spectrum would be particularly useful for identifying the vibrations of the imidazole ring. Characteristic ring stretching and deformation modes of the imidazole core are expected to be prominent. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be more readily observed in the Raman spectrum. The N-N stretching vibration of the hydrazine group, which can be weak in the IR, may also be observable in the Raman spectrum. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. The molecular ion peak (M+) in the mass spectrum provides the exact molecular weight, confirming the elemental composition. For the parent compound, 1-methyl-1H-imidazole, the molecular weight is 82.10 g/mol . nist.govnist.gov The introduction of the hydrazinylmethyl group at the C5 position significantly increases this mass.

Electron ionization (EI) is a common technique that leads to characteristic fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. For imidazole derivatives, fragmentation often involves the cleavage of the imidazole ring and the loss of substituents. researchgate.net In the case of this compound, key fragmentation pathways would be expected to include:

α-cleavage: The bond between the imidazole ring and the methylene bridge is susceptible to cleavage.

Loss of the hydrazinyl group: Fragmentation may involve the loss of the terminal -NH2 or the entire hydrazinyl (-NHNH2) moiety.

Ring cleavage: The imidazole ring itself can break apart, a common process for N-heterocyclic compounds. researchgate.net

Loss of methyl group: Cleavage of the N-methyl group is another possible fragmentation pathway.

The analysis of these fragments helps to piece together the molecular structure. For instance, the mass spectrum of 1-methyl-5-nitro-1H-imidazole shows fragmentation patterns influenced by the nitro group, highlighting how different substituents direct the fragmentation process. utupub.fi

| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Key Fragments (m/z) |

|---|---|---|---|

| 1-Methyl-1H-imidazole | C₄H₆N₂ | 82.10 | M+, [M-H]+, [M-CH₃]+ |

| This compound | C₅H₁₀N₄ | 126.16 | M+, [M-NH₂]+, [M-N₂H₃]+, [M-CH₂N₂H₃]+ |

| 1-Benzyl-5-(hydroxymethyl)-1H-imidazole | C₁₁H₁₂N₂O | 188.23 | M+, [M-OH]+, [M-CH₂OH]+, [C₇H₇]+ (benzyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range, promoting these electrons to higher energy anti-bonding molecular orbitals. libretexts.org

The imidazole ring is an aromatic heterocycle containing π-electrons, which gives rise to characteristic UV absorption. The primary electronic transitions observed in imidazole and its derivatives are π → π* and n → π*. researchgate.net

π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands, often occurring at shorter wavelengths. For imidazole, a characteristic absorption peak for a π → π* transition is observed around 217 nm. researchgate.net

n → π transitions:* These transitions involve the promotion of non-bonding electrons (from the nitrogen atoms) to an anti-bonding π* orbital. They are lower in energy and intensity compared to π → π* transitions and appear at longer wavelengths. researchgate.netlibretexts.org

Substituents on the imidazole ring can cause a shift in the absorption maxima (λmax). A bathochromic shift (red shift) to longer wavelengths or a hypsochromic shift (blue shift) to shorter wavelengths can occur depending on the nature of the substituent and its interaction with the chromophore. The hydrazinylmethyl and methyl groups on this compound are expected to influence the electronic environment of the imidazole ring and thus its UV-Vis absorption spectrum.

| Compound/Chromophore | Typical λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| Imidazole | ~217 | π → π | researchgate.net |

| Imidazole-2-carboxaldehyde | ~280 | n → π | researchgate.net |

| Conjugated Systems (e.g., Phenyl-imidazole) | >250 | π → π* | researchgate.net |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of molecular structure, including bond lengths, bond angles, and torsional angles, offering an unambiguous view of the molecule's solid-state architecture.

For imidazole derivatives, SC-XRD studies have confirmed the planarity of the five-membered imidazole ring. core.ac.ukresearchgate.net The crystallographic data obtained from SC-XRD analysis includes:

Crystal System and Space Group: These describe the symmetry of the crystal lattice. Imidazole derivatives have been found to crystallize in various systems, including monoclinic and orthorhombic. najah.edunih.gov

Unit Cell Dimensions: The parameters a, b, c, α, β, and γ define the size and shape of the unit cell, the basic repeating unit of the crystal.

Molecular Conformation: The technique reveals the preferred conformation of substituents. For this compound, SC-XRD would determine the orientation of the hydrazinylmethyl group relative to the imidazole ring.

Intermolecular Interactions: It provides detailed information on hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing. The presence of the hydrazinyl group offers potential for extensive hydrogen bonding networks.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde | Monoclinic | P2₁/c | a=7.2617 Å, b=13.2067 Å, c=9.8491 Å, β=101.76° | core.ac.uk |

| 1-Methyl-2-Isopropyl-5-Nitroimidazole | Monoclinic | P2₁/c | a=9.9582 Å, b=6.5240 Å, c=13.5560 Å, β=99.8930° | najah.eduresearchgate.net |

| 1-Methyl-5-nitro-1H-imidazole | Orthorhombic | Pca2₁ | a=5.323 Å, b=12.664 Å, c=15.993 Å | nih.gov |

| 1-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1H-1,2,3-triazole dihydrate | Orthorhombic | Pna2₁ | a=18.8585 Å, b=4.7884 Å, c=14.4285 Å | nih.gov |

Computational Chemistry and Theoretical Studies on 5 Hydrazinylmethyl 1 Methyl 1h Imidazole

Electronic Structure Analysis

cannot be populated with the required detailed research findings and data tables at this time due to the absence of dedicated research on this compound.

Until such studies are conducted and published, a comprehensive computational and theoretical analysis of 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole remains an area for future scientific exploration.

Computational and Theoretical Analysis of this compound Remains a Field for Future Investigation

A thorough review of published scientific literature reveals a lack of specific computational chemistry and theoretical studies focused solely on the compound this compound. While computational methods such as Density Functional Theory (DFT) are widely applied to various imidazole (B134444) derivatives to understand their electronic structure and reactivity, specific data for this compound concerning its frontier molecular orbitals, charge distribution, electrostatic potential, reactivity descriptors, solvation effects, and predicted spectroscopic properties is not available in the existing body of research.

Computational studies are crucial for elucidating the properties of molecules. Methodologies frequently applied to related imidazole compounds include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's stability and polarizability. irjweb.com A large gap suggests high stability and low reactivity. irjweb.com

Charge Distribution Analysis: Methods like Mulliken and Natural Bond Orbital (NBO) analysis are used to calculate the atomic charges on each atom in a molecule. niscpr.res.in This information helps identify electrophilic and nucleophilic sites, providing insight into intermolecular interactions. niscpr.res.in

Molecular Electrostatic Potential (MEP): MEP surfaces map the electrostatic potential onto the electron density surface of a molecule. nih.gov These maps visually indicate regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov

Theoretical Reactivity Descriptors: Based on HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, chemical potential, and the electrophilicity index can be calculated. These descriptors quantify the reactivity of a molecule.

Solvation Effects: Computational models can simulate the effect of a solvent on a molecule's geometry and properties. These calculations are important for understanding chemical processes that occur in solution.

Prediction of Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. nih.gov Comparing predicted spectra with experimental data helps to confirm the molecular structure.

While these theoretical frameworks are well-established for a variety of imidazole-based compounds, including those with anticancer and antimicrobial properties, the specific application of these computational tools to this compound has not been documented in available scientific literature. tubitak.gov.trasianpubs.org Consequently, detailed data tables and specific research findings for the requested analyses of this particular compound cannot be provided. This highlights an opportunity for new research to explore the computational and theoretical chemistry of this compound to elucidate its properties and potential applications.

Tautomerism and Isomerism of the Imidazole and Hydrazine (B178648) Moieties

The structural complexity of this compound gives rise to various forms of isomerism, including tautomerism within the imidazole ring and conformational isomerism associated with the flexible hydrazine side chain. Computational and theoretical studies, while not extensively focused on this specific molecule, provide valuable insights into the probable isomeric and tautomeric landscapes by examining its constituent imidazole and hydrazine moieties.

Imidazole Tautomerism

Hydrazine Moiety Isomerism

The hydrazine component of the molecule introduces significant conformational flexibility, primarily due to rotation around the nitrogen-nitrogen (N-N) single bond. Computational studies on hydrazine (N₂H₄) have identified three key conformations: gauche, trans (or anti), and eclipsed (or syn). cdnsciencepub.comacs.org

Gauche: The lowest-energy and most stable conformation where the hydrogen atoms are staggered with a dihedral angle of approximately 95°. cdnsciencepub.comresearchgate.net

Trans (anti): A conformation where the hydrogen atoms are positioned 180° from each other. This form represents a rotational barrier. cdnsciencepub.com

Eclipsed (syn): The highest-energy conformation where the hydrogen atoms are aligned, leading to maximum steric repulsion. This form is a transition state. cdnsciencepub.comwustl.edu

Ab initio calculations have quantified the energy differences and rotational barriers between these conformers. These theoretical findings are crucial for understanding the dynamic behavior of the hydrazinyl side chain in this compound.

| Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Gauche (skew) | ~95 | 0 (most stable) | cdnsciencepub.com |

| Anti (trans) Rotational Barrier | 180 | 1.6 | cdnsciencepub.comresearchgate.net |

| Syn (eclipsed) Rotational Barrier | 0 | 12.0 | cdnsciencepub.comresearchgate.net |

In addition to the rotation around the N-N bond, rotational isomerism can also occur around the C-N bond connecting the imidazole ring to the hydrazine group. The interplay of these rotational degrees of freedom results in a complex potential energy surface with multiple local minima corresponding to different stable conformations of the entire molecule. The relative energies of these conformers would be determined by a balance of steric hindrance between the imidazole ring and the terminal amino group of the hydrazine moiety, as well as potential intramolecular hydrogen bonding.

Furthermore, the hydrazine moiety can give rise to E/Z isomerism in its derivatives, such as hydrazones, which are formed by condensation with carbonyl compounds. uclm.es While this compound is not a hydrazone itself, this highlights the potential for geometric isomerism in related structures.

Future Directions and Emerging Research Avenues for 5 Hydrazinylmethyl 1 Methyl 1h Imidazole

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for enabling further study of 5-(hydrazinylmethyl)-1-methyl-1H-imidazole and its derivatives. Current synthetic approaches could be expanded and optimized, and new pathways could be explored.

A primary target for synthetic innovation would be the direct and selective introduction of the hydrazinylmethyl group. One promising avenue is the reductive amination of a suitable precursor, 1-methyl-1H-imidazole-5-carbaldehyde, using hydrazine (B178648). rsc.org This method, potentially catalyzed by nickel or other transition metals, could offer a direct route from a readily accessible starting material. rsc.org Biocatalytic approaches using imine reductases (IREDs) for reductive hydrazination also represent a green and highly selective alternative. nih.gov

Another strategy involves the nucleophilic substitution of a leaving group at the 5-methyl position. For instance, starting from 5-(hydroxymethyl)-1-methyl-1H-imidazole, conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or a halide) would facilitate subsequent substitution with hydrazine.

More advanced, multi-component reaction strategies could also be envisioned for constructing the core imidazole (B134444) structure with the desired functionality in place. For example, variations of the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), could potentially be adapted to create highly functionalized imidazoles that can be readily converted to the target compound. nih.gov

Table 1: Potential Novel Synthetic Pathways

| Synthetic Strategy | Key Precursor | Core Reaction | Potential Advantages |

|---|---|---|---|

| Reductive Amination | 1-methyl-1H-imidazole-5-carbaldehyde | Condensation with hydrazine followed by reduction | Direct, potentially high atom economy, amenable to biocatalysis. nih.gov |

| Nucleophilic Substitution | 5-(Chloromethyl)-1-methyl-1H-imidazole | SN2 reaction with hydrazine | Straightforward, utilizes a reactive electrophile. |

| Multi-Component Synthesis | Aldehydes, amines, TosMIC | van Leusen imidazole synthesis | Convergent, allows for rapid library synthesis of derivatives. nih.gov |

Advanced Mechanistic Investigations of Key Reactions

The dual functionality of this compound presents several key reactions whose mechanisms warrant detailed investigation. The hydrazine moiety is a potent nucleophile that readily reacts with carbonyl compounds to form hydrazones. libretexts.org This reaction is fundamental to many of the potential applications of the parent molecule.

Advanced mechanistic studies could employ both experimental and computational methods to elucidate the finer details of these transformations. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), could be used to model reaction pathways, identify transition states, and calculate activation energies for hydrazone formation. acs.org Such studies can provide deep insights into the role of solvents, catalysts, and substituents on reaction rates and equilibria. nih.gov

Another critical area for mechanistic study is the chemistry of the N-N bond within the hydrazine group. This bond can be cleaved under various conditions, including reductive, oxidative, or catalytic processes. rsc.org Understanding the mechanisms of N-N bond cleavage is crucial, as it can lead to the formation of amines or radical species. acs.orgnih.govnih.gov For instance, photocatalytic systems have been shown to cleave N-N bonds in hydrazine derivatives, proceeding through nitrogen radical cation intermediates. nih.gov Investigating these pathways for this compound could uncover novel reactivity and synthetic applications.

Table 2: Proposed Mechanistic Studies

| Reaction | Proposed Investigative Technique | Expected Insights |

|---|---|---|

| Hydrazone Formation | Kinetic studies (e.g., stopped-flow spectroscopy), computational modeling (DFT). acs.org | Detailed understanding of reaction rates, transition state structures, and substituent effects. |

| Reductive N-N Bond Cleavage | Cyclic voltammetry, in-situ spectroscopy, product analysis under various reducing agents (e.g., SmI2, BH3·THF). rsc.orgresearchgate.net | Elucidation of electron transfer mechanisms and identification of key intermediates. |

| Oxidative/Photocatalytic N-N Bond Cleavage | Transient absorption spectroscopy, EPR spectroscopy, mechanistic studies with photocatalysts (e.g., Ru(II) complexes). nih.gov | Characterization of radical intermediates and understanding of photophysical processes. |

Development of New Derivatives with Tuned Electronic and Steric Properties

The functional versatility of this compound makes it an excellent scaffold for the development of new derivatives with tailored properties. By systematically modifying the structure, it is possible to fine-tune its electronic and steric characteristics for specific applications in catalysis, materials science, or medicinal chemistry.

Electronic tuning can be achieved by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the C2 or C4 positions of the imidazole ring. For example, adding a nitro group (EWG) would decrease the electron density on the imidazole ring and lower the pKa of the N-H protons, while an amino group (EDG) would have the opposite effect. These modifications would directly impact the molecule's properties as a ligand in coordination chemistry. nih.gov

Steric tuning involves introducing bulky substituents on the imidazole ring or on the hydrazine nitrogen atoms. This can influence the coordination geometry around a metal center, create specific binding pockets, or enhance the selectivity of reactions. rsc.org

Furthermore, the hydrazine moiety itself can be derivatized. Reaction with aldehydes and ketones yields a wide array of hydrazones, while acylation can produce stable hydrazides. mdpi.comresearchgate.net These derivatives not only have different chemical properties but have also been explored for their biological activities. researchgate.net

Table 3: Strategies for Derivative Development

| Modification Strategy | Example Substituent/Reaction | Position | Expected Effect |

|---|---|---|---|

| Electronic Tuning (EWG) | -NO2, -CN | C2 or C4 of imidazole | Decreased electron density, altered ligand properties. |

| Electronic Tuning (EDG) | -NH2, -OCH3 | C2 or C4 of imidazole | Increased electron density and basicity. |

| Steric Tuning | -t-Butyl, -phenyl | C2 of imidazole or N' of hydrazine | Controlled access to coordination sites, enhanced selectivity. rsc.org |

| Hydrazine Derivatization | Reaction with an aldehyde | Terminal nitrogen of hydrazine | Formation of a stable hydrazone with new functionalities. mdpi.com |

Interdisciplinary Research with Related Fields of Chemical Science

The unique combination of a coordinating imidazole ring and a reactive hydrazine group positions this compound as a valuable building block for interdisciplinary research.

In coordination chemistry and materials science , this molecule can act as a versatile bidentate or bridging ligand. The pyridine-type nitrogen (N3) of the imidazole ring and the terminal nitrogen of the hydrazine moiety can coordinate to metal ions, enabling the self-assembly of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.orgmdpi.com The properties of these materials, such as porosity, catalytic activity, or luminescence, could be tuned by the choice of metal ion and by modifying the ligand structure. rsc.org

In medicinal chemistry , both imidazole and hydrazine scaffolds are considered "privileged structures" that appear in numerous therapeutic agents. nih.govnih.gov Future research could involve synthesizing libraries of hydrazone derivatives of the title compound and screening them for various biological activities, such as antimicrobial or anticancer effects. nih.govtubitak.gov.tr

In the emerging field of bioorthogonal chemistry , the reaction between hydrazines and aldehydes to form hydrazones is used for bioconjugation. acs.org This reaction allows for the specific labeling of biomolecules in living systems. Derivatives of this compound could be developed as chemical probes, for example, by attaching a fluorophore or an affinity tag, to study biological processes in real-time. acs.orgnih.gov

Table 4: Potential Interdisciplinary Research Applications

| Field | Proposed Application | Key Molecular Feature |

|---|---|---|

| Coordination Chemistry | Bidentate or bridging ligand for MOFs and coordination polymers. researchgate.net | Imidazole N3 and hydrazine nitrogens as coordination sites. |

| Medicinal Chemistry | Scaffold for synthesizing hydrazone-based therapeutic agents. tubitak.gov.tr | Proven pharmacophore potential of imidazole and hydrazine moieties. nih.gov |

| Bioorthogonal Chemistry | Chemical probe for labeling aldehyde-containing biomolecules. acs.org | Selective and biocompatible reaction of hydrazine with aldehydes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Hydrazinylmethyl)-1-methyl-1H-imidazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer :

- Route 1 : Use a Mitsunobu reaction between 5-hydroxymethyl-1-methyl-1H-imidazole and hydrazine derivatives in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) under inert conditions .

- Route 2 : Alkylation of 1-methyl-1H-imidazole-5-carbaldehyde with hydrazine derivatives in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of hydrazine to aldehyde) and use catalytic bases (e.g., K₂CO₃) to suppress side reactions like over-alkylation. Purify via column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The hydrazinylmethyl group (–CH₂–NH–NH₂) exhibits distinct proton signals at δ 3.8–4.2 ppm (CH₂) and δ 6.5–7.0 ppm (NH–NH₂). The imidazole ring protons appear as singlets between δ 7.2–7.5 ppm .

- IR Spectroscopy : Confirm N–H stretches (3200–3400 cm⁻¹) and C=N imidazole ring vibrations (1600–1650 cm⁻¹) .

- HRMS : Use electrospray ionization (ESI) in positive mode to verify the molecular ion peak [M+H]⁺ and isotopic pattern .

Q. How does the solubility profile of this compound influence its application in aqueous versus organic reaction systems?

- Methodological Answer :

- Solubility Data : The compound is sparingly soluble in water (<1 mg/mL at 25°C) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol) .

- Practical Guidance : For aqueous-phase reactions, use co-solvents (e.g., 10% DMSO in water) or adjust pH to enhance solubility. In organic systems, prioritize DMF or methanol for homogeneous mixing .

Advanced Research Questions

Q. What computational strategies are recommended to model the reactivity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Maestro to dock the compound into target enzyme active sites (e.g., RabGGTase). Optimize ligand conformations with OPLS4 force fields and calculate binding energies (ΔG) via MM-GBSA .

- MD Simulations : Run 100 ns simulations in explicit solvent (TIP3P water model) to analyze stability of enzyme-ligand complexes. Focus on hydrogen bonding between the hydrazinyl group and catalytic residues .

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Data Validation : Cross-validate unit cell parameters and space group assignments using SHELXL . For ambiguous electron density maps (e.g., disordered hydrazine groups), apply restraints (DFIX, DANG) and refine occupancy factors .

- Contradiction Case : If bond lengths deviate >0.05 Å from expected values (e.g., C–N in imidazole vs. hydrazine), re-examine hydrogen atom placement via Hirshfeld surface analysis .

Q. What bioactivity evaluation protocols are suitable for assessing the antimicrobial potential of this compound?

- Methodological Answer :

- In Vitro Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Mechanistic Studies : Perform time-kill kinetics and synergy assays (checkerboard method) with β-lactam antibiotics. Monitor bacterial membrane disruption via fluorescence microscopy (SYTOX Green uptake) .

Q. How can researchers leverage this compound as a building block for spiro-fused heterocycles?

- Methodological Answer :

- Spirocyclization : React with ketones (e.g., cyclohexanone) under base-promoted conditions (KOH in ethanol, reflux for 8 hours). The hydrazine group facilitates nucleophilic attack, forming spiro-4,5-dihydroimidazol-5-ones .

- Characterization : Confirm spiro-stereochemistry via NOESY (nuclear Overhauser effect) and X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.